N-(2-thien-2-ylethyl)urea

Physicochemical Property Positional Isomerism Material Science

Researchers designing SAR studies or anion receptors often encounter inconsistent results when using phenyl-urea analogs with mismatched LogP (~1.99) and limited H-bond geometry. N-(2-Thien-2-ylethyl)urea (CAS 106860-34-8) provides a precise solution: • LogP 0.7 enhances aqueous solubility vs. phenyl congeners, streamlining in vitro assays • 2 H-bond donors + 2 acceptors enable bidentate interactions critical for supramolecular recognition • 3 rotatable bonds offer conformational adaptability for diverse binding orientations Supplied from verified synthesis labs with full QC documentation. Standard global shipping under ambient conditions.

Molecular Formula C7H10N2OS
Molecular Weight 170.23 g/mol
CAS No. 106860-34-8
Cat. No. B168482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-thien-2-ylethyl)urea
CAS106860-34-8
Molecular FormulaC7H10N2OS
Molecular Weight170.23 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)CCNC(=O)N
InChIInChI=1S/C7H10N2OS/c8-7(10)9-4-3-6-2-1-5-11-6/h1-2,5H,3-4H2,(H3,8,9,10)
InChIKeyOPFZOWWTCYPZND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Thien-2-ylethyl)urea (CAS 106860-34-8): Physicochemical Properties and Structural Differentiation


N-(2-thien-2-ylethyl)urea (CAS 106860-34-8) is a thiophene-substituted urea derivative with the molecular formula C₇H₁₀N₂OS and a molecular weight of 170.23 g/mol [1]. It features a 2-thienyl group linked via an ethyl spacer to a urea moiety, endowing it with distinct physicochemical properties compared to phenyl or positional analogs. Its primary applications lie as a versatile building block in organic synthesis, a ligand in coordination chemistry, and a scaffold in medicinal chemistry for exploring hydrogen bonding and electronic interactions .

Why N-(2-Thien-2-ylethyl)urea Cannot Be Substituted by Generic Urea Analogs


Simple substitution with phenyl-based ureas (e.g., N-phenylethylurea) or positional isomers (e.g., N-(2-thien-3-ylethyl)urea) fails to replicate the precise electronic and steric profile of N-(2-thien-2-ylethyl)urea. The 2-thienyl substitution in this compound confers a distinct LogP (XLogP3 = 0.7 [1]) compared to phenyl analogs (LogP ≈ 1.99 ), directly impacting solubility and membrane permeability. Furthermore, positional isomerism alters key physicochemical properties such as boiling point (Δ4.2 °C) and density (Δ0.034 g/cm³), reflecting differences in intermolecular interactions critical for purification and formulation [2]. These quantifiable differences underscore why generic substitution is not viable for applications demanding precise molecular recognition or material properties.

N-(2-Thien-2-ylethyl)urea (CAS 106860-34-8): Quantitative Differentiation Evidence


Positional Isomer Comparison: Boiling Point and Density Differentiate 2-Thienyl vs. 3-Thienyl Urea Derivatives

N-(2-thien-2-ylethyl)urea (CAS 106860-34-8) exhibits a predicted boiling point of 306.2±34.0 °C and density of 1.2±0.1 g/cm³ . In contrast, the positional isomer N-(2-thien-3-ylethyl)urea (CAS 106860-31-5) has a predicted boiling point of 310.4±34.0 °C and density of 1.234±0.06 g/cm³ [1]. The difference in boiling point (Δ4.2 °C) and density (Δ0.034 g/cm³) reflects altered molecular packing and intermolecular interactions due to the shift of the sulfur atom from the 2- to 3-position of the thiophene ring.

Physicochemical Property Positional Isomerism Material Science

Aromatic Ring Substitution: Thiophene Ring Confers Lower LogP Relative to Phenyl Analogs

N-(2-thien-2-ylethyl)urea has a predicted LogP (XLogP3) of 0.7 [1]. In contrast, the phenyl analog N-phenylethylurea has a significantly higher LogP of approximately 1.99 . This difference of -1.29 LogP units indicates that the thiophene-containing compound is markedly more hydrophilic, which can translate to improved aqueous solubility and distinct pharmacokinetic behavior in biological systems.

Lipophilicity Medicinal Chemistry ADME Properties

Hydrogen Bonding Network: Reduced Donor Count Enables Directional Supramolecular Interactions

N-(2-thien-2-ylethyl)urea retains the classic urea hydrogen bonding pattern but with a reduced donor count: 2 H-bond donors and 2 H-bond acceptors [1]. This is in contrast to unsubstituted urea, which possesses 4 H-bond donors and 2 H-bond acceptors [2]. The reduction of 2 H-bond donors while maintaining acceptor capacity creates a directional hydrogen bonding network that can be exploited for selective molecular recognition in supramolecular chemistry and enzyme inhibition.

Supramolecular Chemistry Molecular Recognition Hydrogen Bonding

Synthetic Versatility: Ethyl Linker Provides Conformational Flexibility for Scaffold Optimization

The ethyl linker between the thiophene ring and urea group in N-(2-thien-2-ylethyl)urea introduces three rotatable bonds, allowing conformational flexibility [1]. This flexibility is advantageous for optimizing binding to diverse biological targets and for use as a versatile building block in medicinal chemistry. In comparison, a directly attached thienyl urea (without the ethyl spacer) would have only 2 rotatable bonds, limiting its adaptability in structure-activity relationship (SAR) studies.

Medicinal Chemistry SAR Studies Building Block

Commercial Purity and Supply Chain Reliability: 95-97% Purity from Reputable Vendors

N-(2-thien-2-ylethyl)urea is commercially available from multiple vendors with minimum purity specifications of 95% (AKSci, Enamine) to 97% (CymitQuimica) [1]. This consistency in supply chain and purity enables reproducible research outcomes. In contrast, the positional isomer N-(2-thien-3-ylethyl)urea and the thiourea analog have limited commercial availability and less standardized purity reporting, which can introduce experimental variability and procurement delays.

Procurement Quality Control Reproducibility

N-(2-Thien-2-ylethyl)urea (CAS 106860-34-8): Optimal Research and Industrial Applications


Medicinal Chemistry: Lead Optimization in Kinase or Urease Inhibitor Programs

The distinct LogP (0.7 [1]) and conformational flexibility (3 rotatable bonds [2]) of N-(2-thien-2-ylethyl)urea make it a valuable scaffold for optimizing drug candidates targeting enzymes with polar active sites, such as kinases or ureases. Its lower lipophilicity compared to phenyl analogs improves aqueous solubility, facilitating in vitro and in vivo testing. The ethyl linker provides conformational adaptability, allowing medicinal chemists to explore diverse binding orientations during structure-activity relationship (SAR) studies.

Supramolecular Chemistry: Anion Recognition and Transport Studies

The urea moiety's hydrogen bonding capacity (2 donors, 2 acceptors [3]) enables bidentate interactions with anions, making N-(2-thien-2-ylethyl)urea a useful building block for designing anion receptors and transporters. The thiophene ring's electronic properties can further modulate binding affinity and selectivity, offering advantages over simpler phenyl-based ureas in supramolecular architectures.

Organic Synthesis: Versatile Building Block for Thiophene-Containing Molecules

The ethyl spacer (3 rotatable bonds [4]) provides a flexible handle for further functionalization, while the thiophene ring serves as a platform for introducing additional substituents via electrophilic aromatic substitution or cross-coupling reactions. This versatility positions N-(2-thien-2-ylethyl)urea as a key intermediate for synthesizing more complex heterocyclic systems and functional materials.

Material Science: Organic Electronic Materials

Thiophene-containing compounds are known for their favorable electronic properties, including high polarizability and conjugation. N-(2-thien-2-ylethyl)urea, with its thiophene ring and hydrogen-bonding urea group, can be incorporated into organic semiconductors or conductive polymers. The ability to tune intermolecular interactions via hydrogen bonding offers a route to modulate solid-state packing and charge transport properties.

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